molecular formula C46H42O6Zn B179453 Zinc 3,5-bis(alpha-methylbenzyl)salicylate CAS No. 53770-52-8

Zinc 3,5-bis(alpha-methylbenzyl)salicylate

Cat. No. B179453
CAS RN: 53770-52-8
M. Wt: 758.2 g/mol
InChI Key: XTUPUYCJWKHGSW-UHFFFAOYSA-L
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Description

Zinc 3,5-bis(alpha-methylbenzyl)salicylate, also known as Zn(AMBS), is a zinc salt of salicylic acid that has been extensively studied for its potential applications in various fields of science. This compound has gained significant attention due to its unique properties, including its ability to absorb ultraviolet (UV) radiation, antioxidant activity, and anti-inflammatory effects.

Mechanism Of Action

The mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) is not fully understood. However, studies have suggested that it may exert its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of cellular signaling pathways, and regulation of gene expression.

Biochemical And Physiological Effects

Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of ROS, which can cause oxidative damage to cells and tissues. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its relatively low water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS). One potential area of research is the development of novel sunscreen formulations that incorporate Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) as an active ingredient. Additionally, further studies are needed to fully understand the mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) and its potential therapeutic applications in various diseases. Finally, the synthesis of new derivatives of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) may lead to the development of more potent and selective compounds with improved properties.

Synthesis Methods

The synthesis of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) involves the reaction of salicylic acid with alpha-methylbenzyl chloride in the presence of zinc oxide and pyridine. The resulting product is then purified through recrystallization using ethanol. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been widely studied for its potential applications in various fields of science, including sunscreen formulations, anti-aging cosmetics, and biomedical research. In sunscreen formulations, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to provide excellent UV absorption properties, making it an effective ingredient for protecting the skin from harmful UV radiation. Furthermore, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for anti-aging cosmetics.
In biomedical research, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

53770-52-8

Product Name

Zinc 3,5-bis(alpha-methylbenzyl)salicylate

Molecular Formula

C46H42O6Zn

Molecular Weight

758.2 g/mol

IUPAC Name

2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid;zinc

InChI

InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26);

InChI Key

XTUPUYCJWKHGSW-UHFFFAOYSA-L

Isomeric SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2]

SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn]

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2]

physical_description

Liquid

synonyms

Zinc 3,5-bis(alpha-methylbenzyl)salicylate;  53770-52-8;  Zinc(2+) 3,5-bis(1-phenylethyl)salicylate;  EINECS 258-753-8;  EINECS 268-412-5;  Zinc3,5-bis salicylate

Origin of Product

United States

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